Oral Bioavailability: 3.3-Fold Improvement Over Gabapentin
In a cross-over study in cynomolgus monkeys, the oral bioavailability of gabapentin derived from gabapentin enacarbil capsules was 84.2%, compared to 25.4% from an equivalent oral dose of gabapentin immediate-release. This 3.3-fold increase is attributed to SMVT/MCT1-mediated uptake, bypassing the saturable L-amino acid transporter system used by gabapentin [1]. The sodium salt serves as the water-soluble form of this prodrug, facilitating dissolution and consistent absorption.
| Evidence Dimension | Oral bioavailability (gabapentin systemic exposure) |
|---|---|
| Target Compound Data | 84.2% (gabapentin from gabapentin enacarbil prodrug) |
| Comparator Or Baseline | Gabapentin immediate-release: 25.4% |
| Quantified Difference | 3.3-fold higher (58.8 percentage-point absolute increase) |
| Conditions | Oral administration to cynomolgus monkeys; urinary recovery of gabapentin |
Why This Matters
Higher and more predictable bioavailability enables lower doses, reduced inter-subject variability, and consistent therapeutic effect, which is critical when selecting a gabapentinoid for preclinical efficacy or safety studies.
- [1] Cundy KC, et al. Clinical pharmacokinetics of XP13512, a novel transported prodrug of gabapentin. J Clin Pharmacol. 2008;48:1378-1388. View Source
